Cas no 2411332-01-7 ((2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide)

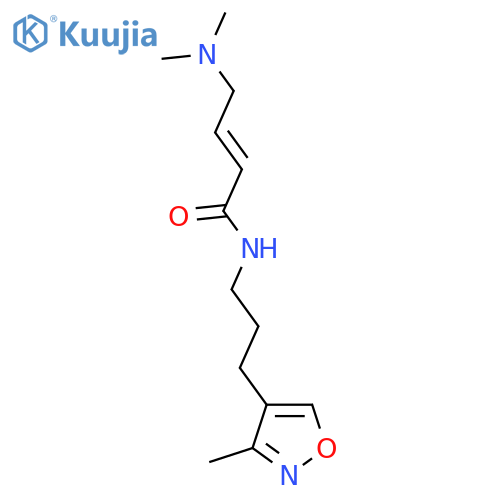

2411332-01-7 structure

商品名:(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide

- Z3952174749

- (2E)-4-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide

- (2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide

-

- インチ: 1S/C13H21N3O2/c1-11-12(10-18-15-11)6-4-8-14-13(17)7-5-9-16(2)3/h5,7,10H,4,6,8-9H2,1-3H3,(H,14,17)/b7-5+

- InChIKey: DAPLCLIXYZVLRH-FNORWQNLSA-N

- ほほえんだ: O1C=C(C(C)=N1)CCCNC(/C=C/CN(C)C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 58.4

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26580079-0.05g |

(2E)-4-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide |

2411332-01-7 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2411332-01-7 ((2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量